molecular formula C12H24N2O2 B1592997 N-Boc-4-dimethylaminopiperidine CAS No. 412293-88-0

N-Boc-4-dimethylaminopiperidine

Cat. No.: B1592997
CAS No.: 412293-88-0
M. Wt: 228.33 g/mol
InChI Key: DOMCYLWSTZEWTQ-UHFFFAOYSA-N
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Description

N-Boc-4-dimethylaminopiperidine: is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by its tert-butyl ester group and a dimethylamino substituent on the piperidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate typically involves the reaction of 4-(dimethylamino)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 1-2 hours

Industrial Production Methods: On an industrial scale, the production of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques, such as distillation or crystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-dimethylaminopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate.

    Reduction: Tert-butyl 4-(dimethylamino)piperidine-1-methanol or tert-butyl 4-(dimethylamino)piperidine-1-amine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Boc-4-dimethylaminopiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including analgesics and anesthetics.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an intermediate that undergoes metabolic conversion to an active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Comparison: N-Boc-4-dimethylaminopiperidine is unique due to its dimethylamino substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective. For example, the dimethylamino group can enhance nucleophilicity or alter the compound’s reactivity profile compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-(dimethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10(7-9-14)13(4)5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMCYLWSTZEWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626669
Record name tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412293-88-0
Record name 1,1-Dimethylethyl 4-(dimethylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412293-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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